molecular formula C12H12Cr2N2O11 B216928 (E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline CAS No. 100650-00-8

(E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline

Cat. No.: B216928
CAS No.: 100650-00-8
M. Wt: 225.29 g/mol
InChI Key: OFCUZVXGFQJLHM-ZZXKWVIFSA-N
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Description

(E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline is an organic compound that features a dimethylamino group attached to a benzene ring, which is further connected to a pyrimidinyl group via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-pyrimidinylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by reduction and subsequent purification steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N,N-Dimethyl-4-(2-(4-pyrimidinyl)ethyl)benzenamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidinyl group can engage in π-π stacking and coordination with metal ions. These interactions can modulate biological pathways and chemical reactions, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(2-(2-pyridinyl)ethenyl)benzenamine
  • N,N-Dimethyl-4-(2-(4-pyridinyl)ethenyl)benzenamine
  • N,N-Dimethyl-4-(2-(4-pyrimidinyl)ethyl)benzenamine

Uniqueness

(E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline is unique due to the presence of the pyrimidinyl group, which imparts distinct electronic and steric properties compared to its pyridinyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-pyrimidin-4-ylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-17(2)14-7-4-12(5-8-14)3-6-13-9-10-15-11-16-13/h3-11H,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCUZVXGFQJLHM-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100650-00-8
Record name Stilbenemide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100650008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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